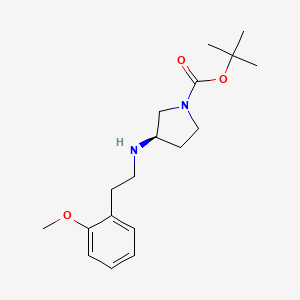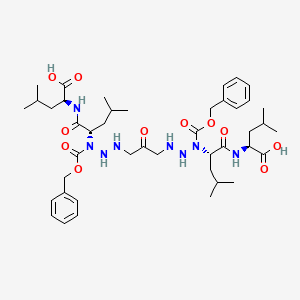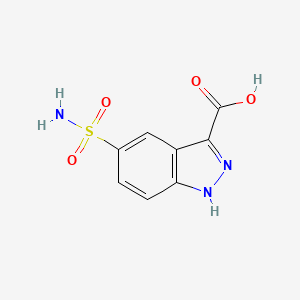
5-Sulfamoyl-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of 1H-indazole-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
5-Sulfamoyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-Sulfamoyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the indazole ring can interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
5-Sulfamoyl-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Lacks the sulfonamide group, resulting in different biological activities and chemical reactivity.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of a sulfonamide group, leading to variations in its chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly its sulfonamide group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H7N3O4S |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
5-sulfamoyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |
Clave InChI |
VLXOVQLYZQNSMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

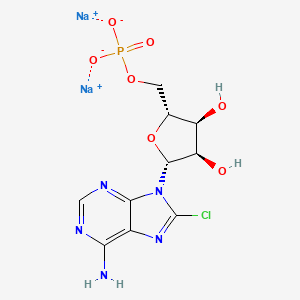

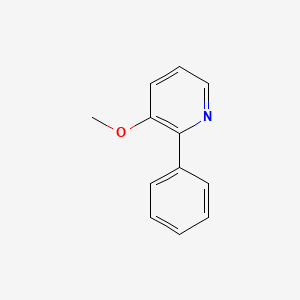
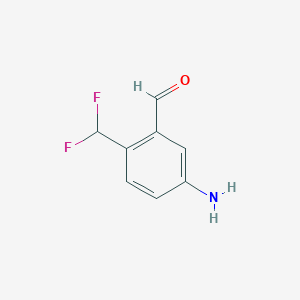
![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)
